molecular formula C27H25NO8S B12460894 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12460894
M. Wt: 523.6 g/mol
InChI Key: FGIDNXBPLVRLTH-UHFFFAOYSA-N
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Description

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a pyrrolidine carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with 4-hydroxyphenyl acetic acid in the presence of a base such as triethylamine. This reaction forms the intermediate 4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl acetic acid, which is then reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as a COX-2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C27H25NO8S

Molecular Weight

523.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H25NO8S/c1-18-6-12-24(13-7-18)37(32,33)36-22-10-8-19(9-11-22)25(29)17-35-27(31)20-14-26(30)28(16-20)21-4-3-5-23(15-21)34-2/h3-13,15,20H,14,16-17H2,1-2H3

InChI Key

FGIDNXBPLVRLTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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